molecular formula C19H24N2O2 B1385073 N-(3-Amino-2-methylphenyl)-4-(isopentyloxy)-benzamide CAS No. 1020056-55-6

N-(3-Amino-2-methylphenyl)-4-(isopentyloxy)-benzamide

Cat. No. B1385073
CAS RN: 1020056-55-6
M. Wt: 312.4 g/mol
InChI Key: RQEURFBYELTIAL-UHFFFAOYSA-N
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Description

N-(3-Amino-2-methylphenyl)-4-(isopentyloxy)-benzamide, also known as AMIPB, is a small molecule inhibitor of the enzyme acetyl-CoA carboxylase (ACC). This enzyme is involved in the regulation of fatty acid biosynthesis and is important for the maintenance of metabolic homeostasis. AMIPB has been used in a variety of scientific research applications, including drug development, metabolic engineering, and biochemistry.

Scientific Research Applications

Histone Deacetylase Inhibition

The compound N-(3-Amino-2-methylphenyl)-4-(isopentyloxy)-benzamide has been studied for its role as a histone deacetylase (HDAC) inhibitor. Research has demonstrated its effectiveness in selectively inhibiting HDACs 1-3 and 11, thereby impacting cancer cell proliferation and inducing apoptosis. This isotype-selective small molecule shows significant antitumor activity and has entered clinical trials as a promising anticancer drug (Zhou et al., 2008).

Gastrokinetic Activity

This compound has been explored for its gastrokinetic activity. Studies have shown that certain benzamide derivatives, including compounds similar to N-(3-Amino-2-methylphenyl)-4-(isopentyloxy)-benzamide, exhibit potent in vivo gastric emptying activity. These compounds have been noted for their absence of dopamine D2 receptor antagonistic activity, which is beneficial in gastrointestinal therapeutics (Kato et al., 1992).

Anticonvulsant Activity

Research has also been conducted on analogs of N-(3-Amino-2-methylphenyl)-4-(isopentyloxy)-benzamide for their anticonvulsant properties. These studies have found that certain derivatives are superior to phenytoin in the maximal electroshock seizure test, although they were inactive in other seizure models. This indicates potential applications in epilepsy treatment (Lambert et al., 1995).

Antioxidant Properties

The compound and its analogs have been examined for their antioxidant properties. Structural analysis through X-ray diffraction and quantum chemical computation has provided insights into its molecular structure and potential as an antioxidant. This research is crucial for understanding how these compounds can scavenge free radicals and contribute to antioxidant therapies (Demir et al., 2015).

Antimicrobial Agents

A series of derivatives of N-(3-Amino-2-methylphenyl)-4-(isopentyloxy)-benzamide have been synthesized and evaluated for their antibacterial and antifungal activities. These studies indicate a broad spectrum of activity against various microorganisms, making these compounds relevant in the development of new antimicrobial agents (Ertan et al., 2007).

properties

IUPAC Name

N-(3-amino-2-methylphenyl)-4-(3-methylbutoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-13(2)11-12-23-16-9-7-15(8-10-16)19(22)21-18-6-4-5-17(20)14(18)3/h4-10,13H,11-12,20H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQEURFBYELTIAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)OCCC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Amino-2-methylphenyl)-4-(isopentyloxy)-benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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